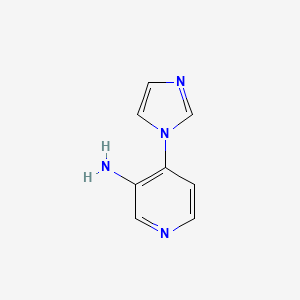

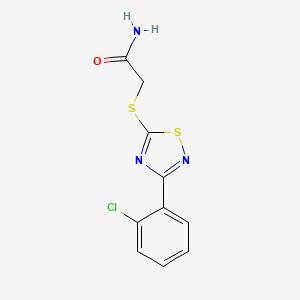

4-(1H-imidazol-1-yl)pyridin-3-amine

Übersicht

Beschreibung

The compound “4-(1H-imidazol-1-yl)pyridin-3-amine” contains an imidazole ring and a pyridine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of both the imidazole and pyridine rings. The presence of nitrogen in both these rings would likely result in a molecule with regions of positive and negative charge, potentially making it a good ligand for metal ions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridine is also a polar compound and is miscible with water. Therefore, it’s likely that “4-(1H-imidazol-1-yl)pyridin-3-amine” would also be a polar compound with good water solubility.Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Biological Activity

4-(1H-imidazol-1-yl)pyridin-3-amine and its derivatives have been explored in the context of enzyme inhibition. For instance, the installation of amine-containing side chains at the 4-position of the pyridone ring, a structure related to 4-(1H-imidazol-1-yl)pyridin-3-amine, has shown significant improvement in enzyme potency, specifically in inhibiting the insulin-like growth factor 1-receptor (IGF-1R) (Velaparthi et al., 2007).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using derivatives of 4-(1H-imidazol-1-yl)pyridin-3-amine has been a notable area of research. For example, the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide has led to the formation of various derivatives, including imidazo[1,2-a]pyrazolo[3,4-e]pyridines (Yakovovenko et al., 2020).

CGRP Receptor Antagonist Substructure Development

The compound has been identified as a privileged substructure in more than 1000 unique CGRP receptor antagonists, leading to the development of efficient syntheses for this substructure from various starting materials (Leahy et al., 2012).

Green Synthesis Approaches

Efforts have been made to develop environmentally friendly and operationally simple synthesis methods for derivatives of 4-(1H-imidazol-1-yl)pyridin-3-amine. A notable example is the multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives under controlled microwave heating (Sadek et al., 2018).

Antiulcer Agent Synthesis

Research has been conducted on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. These compounds demonstrated significant cytoprotective properties in various models (Starrett et al., 1989).

Novel Reaction Pathways

Studies have explored novel reaction pathways using 4-(1H-imidazol-1-yl)pyridin-3-amine derivatives, such as the one-pot regiospecific synthesis of imidazo[1,2-a]pyridines, representing a novel approach for forming C-N, C-O, and C-S bonds (Cao et al., 2014).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand their molecular interactions and structural inclinations (Dhanalakshmi et al., 2018).

Anticancer and Antioxidant Activities

Some newly synthesized 3-secondary amine derivatives bearing the imidazo[1,2-a]pyrimidine moiety have been evaluated for their anticancer and antioxidant activities, demonstrating potential therapeutic applications (Rehan et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-imidazol-1-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-10-2-1-8(7)12-4-3-11-6-12/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZGMGOCHJUGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-imidazol-1-yl)pyridin-3-amine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine](/img/structure/B2533995.png)

![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)

![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)

![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)

![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)

![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)